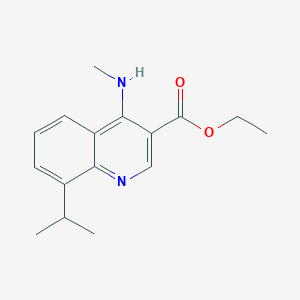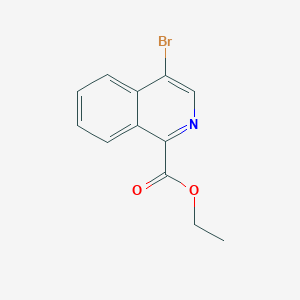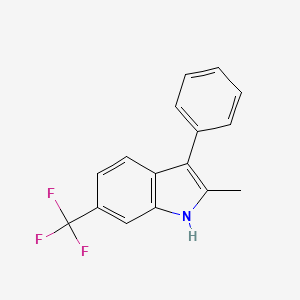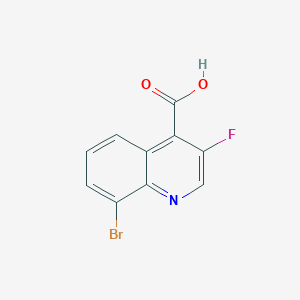
3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one: is an organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a chlorophenyl group, and a phenyl group attached to the azetidinone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with chloroacetyl chloride in the presence of a base such as triethylamine to yield the desired azetidinone compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinones with various functional groups.
科学的研究の応用
Chemistry: In chemistry, 3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine: In medicine, the compound is investigated for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of 3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme catalysis, disruption of protein-protein interactions, and modulation of signal transduction pathways.
類似化合物との比較
- 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one
- 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril
- 3-Amino-2-(4-chlorophenyl)-6-methyl-4(3H)-quinazolinone
Comparison: Compared to these similar compounds, 3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one is unique due to its azetidinone ring structure. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C15H13ClN2O |
|---|---|
分子量 |
272.73 g/mol |
IUPAC名 |
3-amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C15H13ClN2O/c16-12-9-5-4-8-11(12)14-13(17)15(19)18(14)10-6-2-1-3-7-10/h1-9,13-14H,17H2 |
InChIキー |
GXHDDJJKOLFCJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one](/img/structure/B11846963.png)

![2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol](/img/structure/B11846970.png)

